

4-Methoxybenzylamine CAS number 2393-23-9 properties

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Compound of Interest

Compound Name: 4-Methoxybenzylamine

Cat. No.: B045378

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An In-depth Technical Guide to **4-Methoxybenzylamine** (CAS: 2393-23-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzylamine** (CAS No. 2393-23-9), an important amine compound. It serves as a critical raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2][3]} This document details its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information.

Core Physicochemical Properties

4-Methoxybenzylamine is a clear, colorless to slightly yellow liquid at room temperature.^{[1][3]} It is recognized as a primary amine and an aromatic ether.^{[2][5]} Key quantitative properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	2393-23-9	[6]
Molecular Formula	C ₈ H ₁₁ NO	[2][7]
Molecular Weight	137.18 g/mol	[7]
Melting Point	-10 °C	[2][4][8]
Boiling Point	236 - 237 °C (at 760 mmHg)	[2][6][8]
Density	1.05 g/mL (at 25 °C)	[2][8]
Refractive Index (n _{20/D})	1.546	[3]
Flash Point	> 110 °C (> 230 °F)	[6][7][8]
Water Solubility	Highly soluble	[2]
pKa	9.30 ± 0.10 (Predicted)	[2]
LogP	1.15 (at 25 °C)	[2]

Synthesis and Chemical Reactions

4-Methoxybenzylamine is a versatile intermediate. One common synthesis route involves the chlorination of 4-methoxybenzyl alcohol followed by amination.[1] It also serves as a reactant in various chemical transformations.

Experimental Synthesis Protocol

A documented two-step synthesis transforms 4-methoxybenzyl alcohol into the target compound, **4-Methoxybenzylamine**. [1]

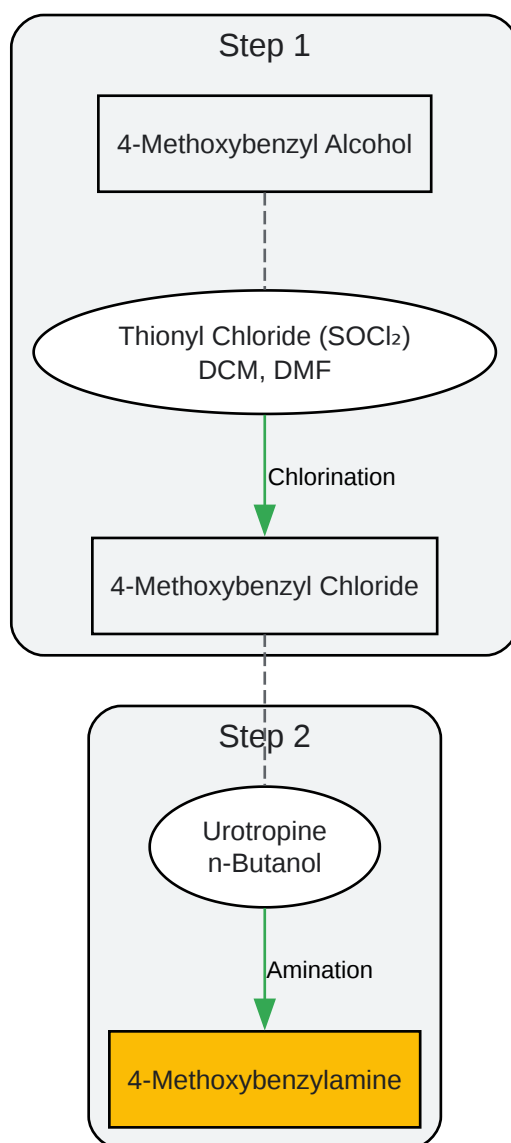
Step 1: Synthesis of 4-Methoxybenzyl Chloride

- Add 800 mL of dichloromethane, 138 g of 4-methoxybenzyl alcohol, and 5 mL of DMF to a 2L three-neck flask.[1]
- Slowly add 96 g of thionyl chloride to the mixture.[1]

- Gently heat the mixture to reflux while stirring.[\[1\]](#)
- Monitor the reaction's progress using HPLC until the concentration of 4-methoxybenzyl alcohol is below 0.5%.[\[1\]](#)
- Cool the reaction mixture to below room temperature.[\[1\]](#)
- Slowly add 800 mL of a saturated sodium carbonate solution and stir for 10 minutes.[\[1\]](#)
- Separate the organic and aqueous layers.[\[1\]](#)
- Extract the aqueous layer with dichloromethane.[\[1\]](#)
- Combine all organic layers, wash with water, and dry over anhydrous magnesium sulfate.[\[1\]](#)
- Remove the solvent via rotary evaporation at 35°C to yield 4-methoxybenzyl chloride.[\[1\]](#)

Step 2: Synthesis of **4-Methoxybenzylamine**

- In a 1L three-neck flask, add 500 mL of n-butanol and 93 g of urotropine (hexamethylenetetramine).[\[1\]](#)
- Slowly add 114 g of the 4-methoxybenzyl chloride obtained in Step 1 at a temperature of 20-30°C.[\[1\]](#)
- Heat the mixture to reflux and maintain for 2 hours.[\[1\]](#)
- Cool the mixture to 20°C to obtain the intermediate compound, which can be processed further to yield **4-Methoxybenzylamine**.[\[1\]](#)



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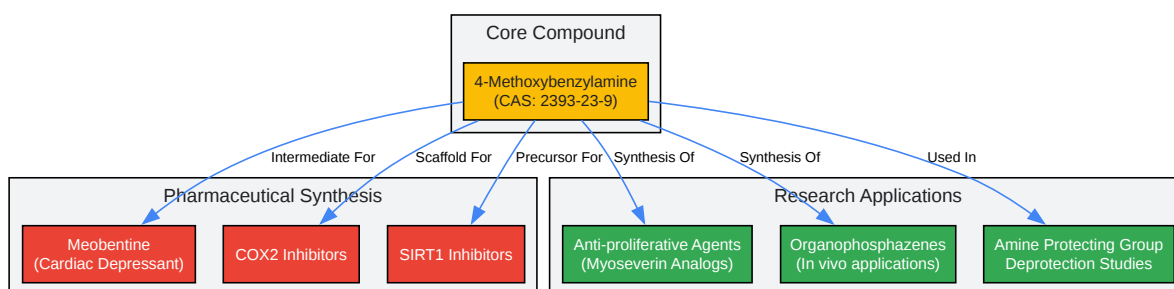
Figure 1: Two-step synthesis workflow for **4-Methoxybenzylamine**.

Applications in Drug Development and Research

4-Methoxybenzylamine is a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals. Its primary amine group allows for its use in amination reactions and as a protecting group for amines.

Key applications include:

- **Pharmaceutical Intermediate:** It is a key intermediate in the production of Meobentine, a cardiac depressant used to manage heart rhythm irregularities like arrhythmias.[9] It is also used to synthesize Idarubicin, another pharmaceutical agent.[3]
- **Synthesis of Bioactive Compounds:** The compound is utilized in the synthesis of COX2 inhibitors built on a pyrimidine scaffold and in the preparation of SIRT1 inhibitors.[2][10]
- **Anticancer Research:** It is employed in the synthesis of actin-binding proteins and myoseverin analogs that exhibit anti-proliferative activity, indicating its utility in anti-cancer treatments.[1][10]
- **Organic Synthesis:** It is used in copper-catalyzed amination reactions of aryl bromides and in the synthesis of organophosphonates for in vivo applications.[1][3]
- **Protecting Group Chemistry:** It is valuable for studying the deprotection procedures of amino-protecting groups, such as 2-nitro- and 2,4-dinitrobenzenesulfonamides.[1][3]



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Figure 2: Key application pathways of **4-Methoxybenzylamine**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxybenzylamine**.

- ^1H NMR (DMSO- d_6 , 400 MHz): δ = 7.24 (d, J = 8.0 Hz, 2H), 6.86 (d, J = 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (brs, 2H).[4]
- ^{13}C NMR (DMSO- d_6 , 100 MHz): δ = 158.25, 136.82, 128.56, 113.91, 55.41, 45.60.[4]
- IR Spectroscopy: Characteristic IR bands for N-(4-methoxybenzyl)undec-10-enamide, a derivative, show peaks at 3302 cm^{-1} (N-H) and 1638 cm^{-1} (C=O, amide).[11] IR spectra for the parent compound are available in various databases.[12][13][14]
- Mass Spectrometry: GC-MS data is available, with major peaks observed at m/z values of 136 and 137.[5]

Safety and Handling

4-Methoxybenzylamine is classified as a corrosive substance. Proper safety precautions are mandatory during handling and storage.

Hazard Identification

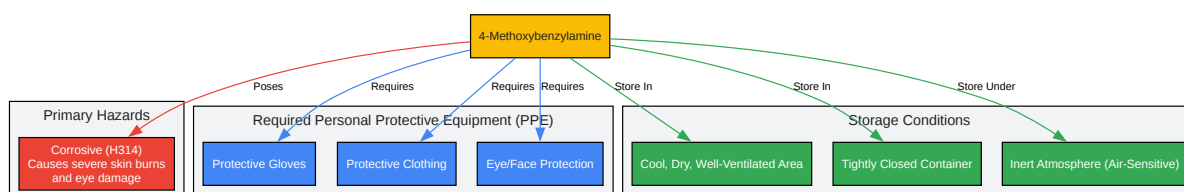
- GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][7]
- Signal Word: Danger.[2][7]
- Toxicological Effects: Causes burns.[5][15] Inhalation may lead to corrosive injuries to the respiratory tract.[8][15] It is toxic if ingested and may cause gastrointestinal irritation.[8][16]

Handling and Storage

- Handling: Wash hands thoroughly after handling.[8] Use in a well-ventilated area or under a fume hood.[6][16] Avoid contact with skin, eyes, and clothing.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][10] [16] Keep away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6][16] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[2][6]

First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[8]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[8]
- In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. [8]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician. [8][16]



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Figure 3: Logical relationship of compound hazards and safety protocols.

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